molecular formula C19H22Cl2N2O3S B2398115 1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine CAS No. 1022247-70-6

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

Cat. No. B2398115
CAS RN: 1022247-70-6
M. Wt: 429.36
InChI Key: UGAJVQAIPGYKDW-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine, commonly known as TCS 359, is a small molecule drug that has shown promising results in scientific research. TCS 359 belongs to the class of sulfonyl piperazine compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of TCS 359 involves the inhibition of the protein complex known as proteasome, which is responsible for the degradation of intracellular proteins. TCS 359 binds to the active site of the proteasome and prevents its activity, leading to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects:
TCS 359 has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. Moreover, TCS 359 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of TCS 359 for lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, making it a safer option for cancer treatment. However, TCS 359 has limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of TCS 359. One potential direction is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential therapeutic applications in other types of cancer and diseases. Moreover, the combination of TCS 359 with other chemotherapeutic agents can be explored for synergistic effects. Finally, the development of TCS 359 derivatives with improved pharmacokinetic properties can be pursued for clinical translation.
Conclusion:
In conclusion, TCS 359 is a promising small molecule drug that has shown potent antitumor activity and potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of TCS 359 can lead to its clinical translation and contribute to the advancement of cancer treatment.

Synthesis Methods

The synthesis of TCS 359 can be achieved through various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to obtain TCS 359.

Scientific Research Applications

TCS 359 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. In addition, TCS 359 has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and metastasis.

properties

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3S/c1-3-26-18-7-5-4-6-17(18)22-8-10-23(11-9-22)27(24,25)19-12-14(2)15(20)13-16(19)21/h4-7,12-13H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAJVQAIPGYKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichloro-5-methylphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine

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